

Technical Support Center: Chiauranib Dose-Escalation Studies

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Compound of Interest

Compound Name: *Chiauranib*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the design and potential issues related to dose-escalation studies of **Chiauranib** (also known as Ibcasertib or CS2164).

Frequently Asked Questions (FAQs)

Q1: What is the established dose-escalation scheme for **Chiauranib** in a Phase I clinical trial?

A Phase I dose-escalation study for **Chiauranib** in patients with advanced solid tumors followed a classic 3+3 design.[\[1\]](#)[\[2\]](#) The study initiated dosing at 10 mg once daily and escalated through several cohorts to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[\[1\]](#)

Data Presentation: **Chiauranib** Phase I Dose-Escalation Cohorts

Dose Cohort	Chiauranib Dose (once daily)	Number of Patients
1	10 mg	2
2	20 mg	6
3	35 mg	3
4	50 mg	3
5	65 mg	4

Source: Phase I dose-escalation study of **chiauranib** in patients with advanced solid tumors.[1]

Q2: What were the dose-limiting toxicities (DLTs) observed for **Chiauranib**?

The primary dose-limiting toxicity (DLT) observed at the 65 mg/day dose level was grade 3 hypertension, which occurred in two patients.[2] Based on these findings, the MTD was established at the next lower dose level.[1][2]

Q3: What are the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) for **Chiauranib** monotherapy?

Based on the safety data from the Phase I trial, 50 mg of **Chiauranib** administered orally once daily was determined to be both the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D) for monotherapy.[1][2][3]

Q4: What is the mechanism of action of **Chiauranib**?

Chiauranib is a multi-target inhibitor that exerts its anti-tumor effects through three primary mechanisms:[4]

- Inhibition of Mitosis: It potently inhibits Aurora B kinase, a key regulator of mitosis, leading to G2/M cell cycle arrest.[5]
- Anti-Angiogenesis: It targets angiogenesis-related kinases such as VEGFR1, VEGFR2, VEGFR3, PDGFR α , and c-Kit, thereby suppressing the formation of new blood vessels that supply tumors.[1][5]

- Modulation of the Tumor Microenvironment: **Chiauranib** inhibits CSF-1R, which plays a role in the regulation of tumor-associated macrophages.[1][5]

A preclinical study has shown that **Chiauranib** can inhibit the VEGFR2/MEK/ERK/STAT3 signaling pathway in transformed follicular lymphoma cells.[6]

Q5: What are the common adverse events associated with **Chiauranib** treatment?

The most frequently reported treatment-related adverse events (AEs) in the Phase I study, regardless of severity, included fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (38.9%), hypertriglyceridemia (33.3%), and hypertension (33.3%).[1][2] The majority of these AEs were mild to moderate in severity.[1]

Troubleshooting Guides

Issue 1: A patient in a dose-escalation cohort experiences a Grade 3 adverse event.

Troubleshooting Steps:

- Assess DLT Criteria: Determine if the adverse event meets the protocol-defined criteria for a dose-limiting toxicity. A DLT is typically a pre-defined, severe adverse event that is considered unacceptable.
- Follow Protocol Guidelines: The study protocol will specify the actions to be taken in the event of a DLT. This usually involves:
 - Not escalating to a higher dose level.
 - Expanding the current dose cohort by enrolling an additional three patients to better assess the safety at this dose.
- Dose Modification: Depending on the nature and severity of the adverse event, a temporary discontinuation or dose reduction of **Chiauranib** may be necessary for the affected patient. [1]
- Supportive Care: Provide appropriate medical intervention and supportive care to manage the adverse event.

Issue 2: Unexpected pharmacokinetic variability is observed among patients in the same dose cohort.

Troubleshooting Steps:

- Review Patient Compliance: Verify and document patient adherence to the dosing schedule.
- Assess Concomitant Medications: Review the patient's concomitant medications for any potential strong inhibitors or inducers of CYP3A4, as these could affect **Chiauranib** metabolism.[7]
- Evaluate Food Effects: While specific food effect studies for **Chiauranib** were not detailed in the provided results, the timing of drug administration relative to meals should be consistent as per the study protocol to minimize variability.
- Genetic Polymorphisms: Consider the potential influence of genetic polymorphisms in drug-metabolizing enzymes and transporters, which could contribute to inter-individual pharmacokinetic differences.

Experimental Protocols

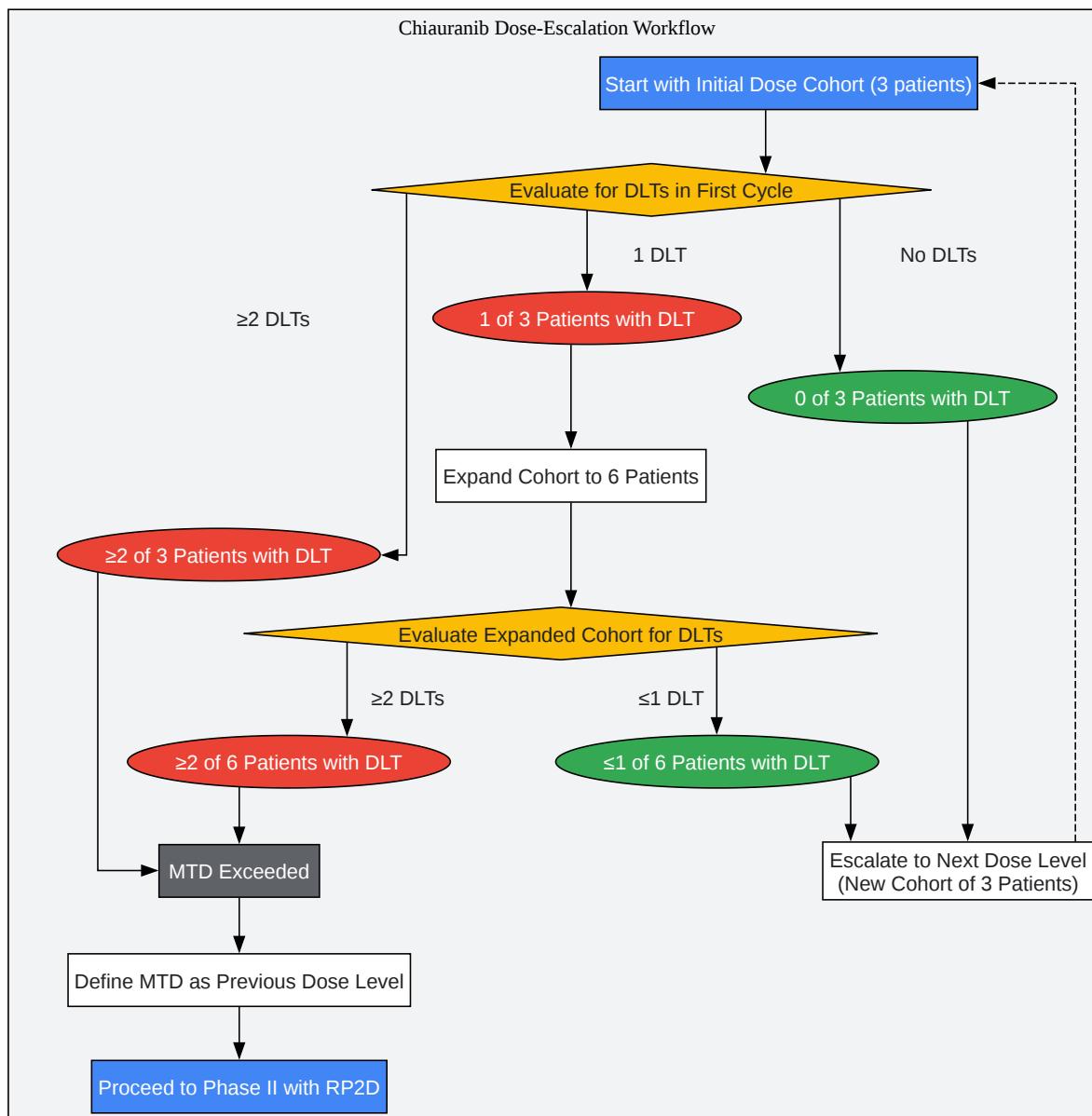
Protocol: Phase I Dose-Escalation Study Design (3+3 Design)

This protocol outlines a standard 3+3 dose-escalation design for a first-in-human study of an investigational agent like **Chiauranib**.

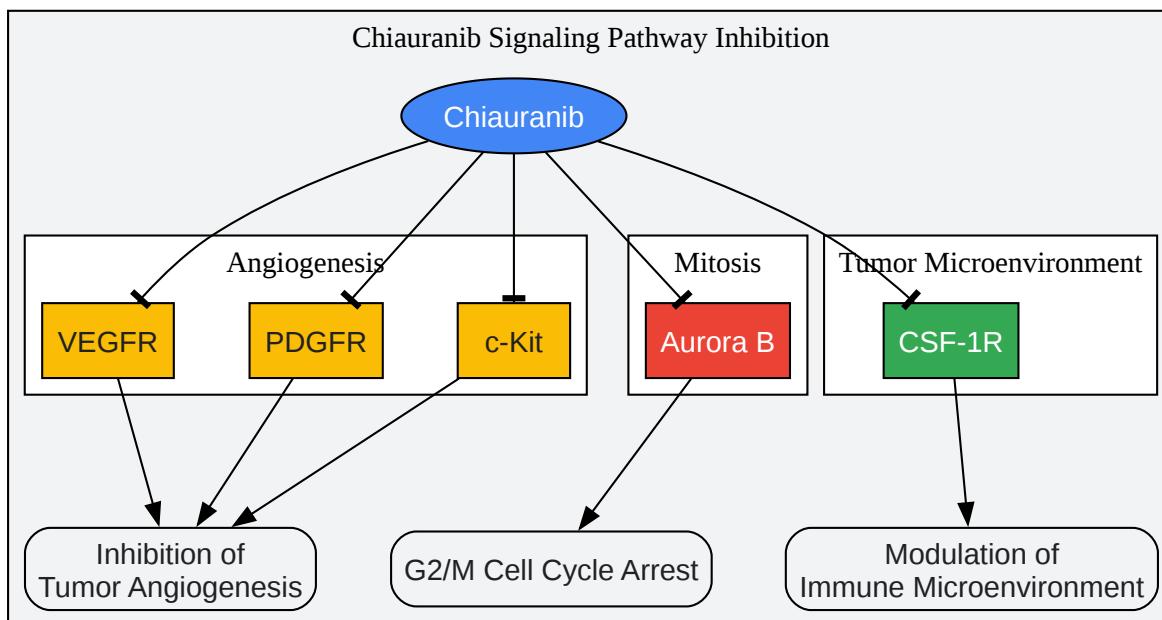
- Patient Enrollment:
 - Enroll a cohort of three patients at the initial starting dose (e.g., 10 mg/day for **Chiauranib**).[1]
 - Ensure all patients meet the inclusion and exclusion criteria as defined in the clinical trial protocol.[1] This typically includes factors like age, performance status, and organ function.[1]
- Treatment and Observation:
 - Administer **Chiauranib** orally once daily for a 28-day cycle.[1][2]

- Monitor patients closely for any adverse events (AEs) and dose-limiting toxicities (DLTs) during the first cycle.
- DLT Evaluation:
 - If zero out of three patients experience a DLT in the first cycle, escalate to the next planned dose level and enroll a new cohort of three patients.
 - If one out of three patients experiences a DLT, expand the current dose cohort by enrolling an additional three patients.
 - If one out of the six patients experiences a DLT, you may proceed to the next dose level.
 - If two or more out of the six patients experience a DLT, the MTD has been exceeded. The MTD is then defined as the dose level below the current one.
 - If two or more out of the initial three patients experience a DLT, the MTD has been exceeded. The MTD is then established as the previous, lower dose level.
- MTD and RP2D Determination:
 - The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which no more than one out of six patients experiences a DLT.
 - The Recommended Phase II Dose (RP2D) is often the MTD, but may be a lower dose based on an overall assessment of safety, tolerability, pharmacokinetic, and pharmacodynamic data. For **Chiauranib**, the 50 mg/day dose was determined to be both the MTD and RP2D.[1][2]

Visualizations

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Caption: A flowchart of the 3+3 dose-escalation study design.



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Caption: The multi-target inhibitory mechanism of **Chiauranib**.

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